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Cat. No.: B15558944 Get Quote

These application notes provide a comprehensive overview of the experimental and

computational methodologies for analyzing data from Psoralen-TEG-azide crosslinking

experiments. This technique is a powerful tool for capturing RNA-RNA interactions and

structures within living cells.

Introduction to Psoralen-TEG-Azide Crosslinking
Psoralen is a naturally occurring compound that can intercalate into nucleic acid duplexes.[1][2]

Upon exposure to long-wave UV light (365 nm), psoralen forms covalent crosslinks between

opposing pyrimidine bases, effectively "stapling" interacting RNA strands together.[1][2] The

addition of a triethylene glycol (TEG) azide linker to the psoralen molecule provides a crucial

functional handle. The azide group allows for the specific attachment of biotin via a "click

chemistry" reaction, enabling the enrichment of crosslinked RNA fragments.[3] This

methodology, often coupled with high-throughput sequencing, forms the basis of techniques

like COMRADES (Cross-linking Of Matched RNAs And Deep Sequencing), which has been

used to map the RNA genome architecture of viruses like Zika and SARS-CoV-2.

The overall workflow involves in vivo crosslinking, enrichment of crosslinked molecules,

proximity ligation of the interacting RNA fragments into a single chimeric molecule, and

subsequent analysis by high-throughput sequencing.[1][4][5] The resulting sequencing data

requires a specialized bioinformatics pipeline to identify and interpret the chimeric reads that

represent the original RNA-RNA interactions.
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Experimental Protocol: Psoralen-TEG-Azide
Crosslinking and Library Preparation
This protocol outlines the key steps for performing a Psoralen-TEG-azide crosslinking

experiment, from cell treatment to the preparation of a sequencing-ready library. This is a

generalized protocol based on methodologies such as PARIS and SPLASH.[6][5]

1. In Vivo Crosslinking

Culture adherent cells to approximately 70-80% confluency.

Prepare a fresh solution of Psoralen-TEG-azide in a suitable buffer (e.g., 1x PBS). The

optimal concentration should be determined empirically.

Remove the culture medium, wash the cells with 1x PBS, and add the Psoralen-TEG-azide

solution.

Irradiate the cells with 365 nm UV light in a crosslinker instrument (e.g., Stratalinker). The

energy dose and time should be optimized to maximize crosslinking while minimizing RNA

damage.

As a control, prepare a parallel plate of cells treated with the buffer alone (no psoralen).

2. RNA Extraction and Fragmentation

Lyse the cells and extract total RNA using a standard method like TRIzol reagent.

Fragment the extracted RNA to a desired size range (e.g., ~100-200 nucleotides) using

enzymatic digestion (e.g., RNase III) or chemical hydrolysis.

3. Enrichment of Crosslinked RNA via Click Chemistry and Biotin Pulldown

Perform a click chemistry reaction by adding a biotin-alkyne conjugate to the fragmented

RNA in the presence of a copper(I) catalyst. This will attach a biotin molecule to the azide

group on the psoralen.
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Enrich the biotinylated (crosslinked) RNA fragments using streptavidin-coated magnetic

beads.

Wash the beads extensively to remove non-crosslinked RNA fragments.

4. Proximity Ligation

While the crosslinked RNA fragments are still attached to the beads, perform a proximity

ligation reaction using T4 RNA Ligase 1.[6] This will ligate the ends of the two interacting

RNA fragments, creating a single chimeric RNA molecule.

Elute the ligated RNA from the beads.

5. Crosslink Reversal

Reverse the psoralen crosslinks by exposing the eluted RNA to short-wave UV light (~254

nm) on ice.[5] This step is crucial for allowing the reverse transcriptase to read through the

entire chimeric molecule.

6. Library Preparation for Sequencing

Perform reverse transcription to convert the chimeric RNA into cDNA.

Amplify the cDNA via PCR using primers that add the necessary sequencing adapters.

Purify the PCR products and quantify the library.

Sequence the library on a high-throughput sequencing platform, using paired-end reads.

Diagram of the Experimental Workflow
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Caption: Experimental workflow for Psoralen-TEG-azide crosslinking.

Computational Protocol: Data Processing and
Analysis
Since there is no single software package for this type of data, a computational pipeline

consisting of several bioinformatics tools is required. This protocol outlines the key steps for

processing the raw sequencing data to identify RNA-RNA interactions.

1. Pre-processing of Sequencing Reads

Quality Control: Assess the quality of the raw sequencing reads using a tool like FastQC.

Adapter Trimming: Remove adapter sequences from the reads using a tool like Trimmomatic

or Cutadapt.

2. Mapping of Reads

Align the processed reads to the relevant reference genome or transcriptome. A splice-aware

aligner capable of handling gapped alignments is essential. STAR is a commonly used tool

for this purpose.[7] It is crucial to optimize mapping parameters to allow for the detection of

non-contiguous, chimeric reads.[7]

3. Identification and Classification of Chimeric Reads

This is the most critical step in the analysis. Chimeric reads, which are composed of

sequences from two different RNA molecules (or distant parts of the same molecule),

represent the crosslinked fragments.

Develop or use custom scripts (e.g., in Python or Perl) to parse the alignment files (in

SAM/BAM format) and identify reads that map to two different genomic locations.

Classify the chimeric reads into intramolecular (from the same RNA) and intermolecular

(from different RNAs) interactions.
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4. Filtering and Annotation

Filter the identified interactions to remove potential artifacts, such as those arising from PCR

errors or ambiguous alignments.

Annotate the interacting regions with gene names, transcript IDs, and genomic features.

5. Visualization of Interaction Networks

Visualize the identified RNA-RNA interactions as networks. Tools like Cytoscape or web-

based viewers like xiVIEW (originally for protein crosslinks but adaptable) can be used to

represent RNAs as nodes and interactions as edges.[8]

Diagram of the Computational Analysis Pipeline
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Caption: Computational pipeline for processing crosslinking data.

Data Presentation
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Quantitative data from a Psoralen-TEG-azide crosslinking experiment is typically presented in

terms of the number of sequencing reads supporting a particular interaction. The following

tables provide examples of how this data can be structured.

Table 1: Summary of Sequencing and Mapping Statistics

Metric Sample 1 (Psoralen) Sample 2 (Control)

Total Raw Reads 150,000,000 145,000,000

Reads after Trimming 142,500,000 138,200,000

Uniquely Mapped Reads 121,125,000 118,852,000

Chimeric Reads Identified 1,250,000 25,000

% Chimeric Reads 0.88% 0.02%

Table 2: Top 10 Identified Intermolecular RNA-RNA Interactions

Interacting
RNA 1

Interacting
RNA 2

Read Count
(Sample 1)

Read Count
(Control)

Fold
Enrichment

lncRNA-XIST mRNA-YY1 15,432 5 3086.4

snRNA-U1 mRNA-SRSF1 12,876 12 1073.0

rRNA-18S rRNA-28S 11,543 20 577.2

mRNA-GAPDH lncRNA-MALAT1 9,876 8 1234.5

miRNA-21 mRNA-PTEN 8,123 3 2707.7

snoRNA-U3 pre-rRNA 7,543 15 502.9

mRNA-ACTB rRNA-18S 6,987 30 232.9

lncRNA-NEAT1 mRNA-FUS 5,432 6 905.3

7SK RNA HEXIM1 mRNA 4,876 4 1219.0

tRNA-Lys rRNA-28S 3,987 25 159.5
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Table 3: Example of Intramolecular Interactions (RNA Folding)

RNA Name
Region 1
(coordinates)

Region 2
(coordinates)

Read Count
Predicted
Structure

lncRNA-XIST 1,234 - 1,256 5,678 - 5,700 25,432 Stem-loop

SARS-CoV-2

Genome
21,563 - 21,575 25,384 - 25,396 18,765 Pseudoknot

rRNA-18S 456 - 478 890 - 912 15,876 Helix

Signaling Pathway / Molecular Interaction Context
Psoralen-based crosslinking can be used to investigate a wide range of RNA-mediated

regulatory pathways. One such example is the regulation of mRNA translation by microRNAs

(miRNAs). A miRNA binds to the 3' UTR of a target mRNA, leading to translational repression

or mRNA degradation. Psoralen crosslinking can capture this direct interaction in vivo.

Diagram of miRNA-mediated mRNA Regulation
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Caption: Capturing miRNA-mRNA interactions via psoralen crosslinking.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Chemical RNA Cross-Linking: Mechanisms, Computational Analysis, and Biological
Applications - PMC [pmc.ncbi.nlm.nih.gov]

2. pubs.acs.org [pubs.acs.org]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

5. Mapping RNA-RNA Interactions Globally Using Biotinylated Psoralen - PMC
[pmc.ncbi.nlm.nih.gov]

6. PARIS: Psoralen Analysis of RNA Interactions and Structures with High Throughput and
Resolution - PMC [pmc.ncbi.nlm.nih.gov]

7. Classification and clustering of RNA crosslink-ligation data reveal complex structures and
homodimers - PMC [pmc.ncbi.nlm.nih.gov]

8. Software – Rappsilber Laboratory [rappsilberlab.org]

To cite this document: BenchChem. [Application Notes & Protocols for Psoralen-TEG-Azide
Crosslinking Data Processing]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15558944#software-for-processing-psoralen-teg-
azide-crosslinking-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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